BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Crystal
Structure Analysis of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Barium carbonate

Cat. No.: B7798742

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCOs), a compound of significant interest across various scientific
disciplines, crystallizes in several polymorphic forms, the most common of which is the
orthorhombic mineral witherite. A thorough understanding of its crystal structure is fundamental
to elucidating its physical and chemical properties, which in turn governs its applications,
ranging from the manufacturing of specialty glass and ceramics to its use as a precursor in the
synthesis of advanced materials. While not directly a therapeutic agent, its interaction with
biological systems and its use in specific formulations necessitate a detailed structural
understanding for professionals in drug development, particularly concerning toxicology and
biocompatibility of barium-containing compounds.

This technical guide provides a comprehensive analysis of the crystal structure of barium
carbonate, focusing on its ambient and non-ambient polymorphic forms. It offers a
consolidation of crystallographic data, detailed experimental protocols for its characterization,
and a logical workflow for its structural analysis.

Crystal Structure of Barium Carbonate Polymorphs

Barium carbonate is known to exist in three principal polymorphic forms under different
temperature and pressure conditions: an orthorhombic phase (a-BaCOs, witherite) at ambient
conditions, a trigonal/hexagonal phase (3-BaCOs) at high temperatures, and a cubic phase (y-
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BaCOs) at even higher temperatures. High-pressure studies have also revealed further
structural transformations.

Orthorhombic Barium Carbonate (Witherite) at Ambient
Conditions

At standard temperature and pressure, barium carbonate adopts an orthorhombic crystal
structure, isostructural with aragonite.[1][2] The structure is characterized by a three-
dimensional network of Ba2* cations and planar CO3s2~ anionic groups. Each barium ion is
coordinated to nine oxygen atoms from surrounding carbonate groups, with Ba-O bond
distances ranging from approximately 2.74 to 2.89 A.[3] The carbonate group maintains a
trigonal planar geometry, with C-O bond lengths of about 1.29 A [3]

Table 1: Crystallographic Data for Orthorhombic Barium Carbonate (Witherite)

Parameter Value Reference
Crystal System Orthorhombic [4]

Space Group Pmcn (No. 62) [51[6]
Lattice Parameters a=5.3126(5) A [5]

b = 8.8958(5) A [5]

c = 6.4284(5) A [5]

Unit Cell Volume (V) 303.8 As [7]

Formula Units (2) 4 (5]

Density (calculated) 4.31 g/cm?3 [6]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Witherite
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Wyckoff .
Atom - X y z U(iso) (A?)
Position
Value not
Ba 4c 0.25 0.753976 0.583887 N
specified
Value not
C 4c 0.25 0.919497 0.243806 N
specified
Value not
01 4c 0.75 0.587994 0.599776 N
specified
Value not
02 8d 0.040793 0.419687 0.184052 N
specified

(Data
sourced from
the Materials
Project,
which
collates and
computes
crystallograp
hic data.
Isotropic
displacement
parameters
are often
refined and
reported in
specific
experimental

studies.)

High-Temperature Polymorphs

With increasing temperature, witherite undergoes phase transitions. At approximately 811 °C
(1084 K), it transforms from the orthorhombic a-phase to a trigonal (or hexagonal) -phase with
the space group R-3m.[8] This transition is accompanied by a significant volume increase of
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about 2.8%.[8] A further transition to a cubic y-phase with space group Fm-3m occurs at
approximately 976 °C (1249 K).[8]

Table 3: High-Temperature Phases of Barium Carbonate

Phase Temperature Range Crystal System Space Group
-BaCOs - rigonal/Hexagona -3m
BaCO 811 °C-976 °C Tri I'H I R-3

y-BaCOs > 976 °C Cubic Fm-3m

High-Pressure Polymorphs

Under compression, witherite also exhibits phase transitions. A first-order transformation to a
trigonal phase with space group P-31c has been observed at approximately 7.2 GPa. This
high-pressure phase is reported to be more compressible than the initial orthorhombic phase.

Table 4: High-Pressure Phase of Barium Carbonate

Lattice
Crystal
Pressure Space Group Parameters (at Reference
System
7.2 GPa)
_ a=5.258(6) A, c
~7.2 GPa Trigonal P-31c

=5.64(1) A

Experimental Protocols for Crystal Structure
Analysis

The determination of the crystal structure of barium carbonate relies on diffraction techniques.
The following sections outline the methodologies for single-crystal and powder X-ray diffraction,
which are the primary methods for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate determination of crystal structures, including precise
atomic positions and bond lengths.
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Methodology:

e Crystal Selection and Mounting:

o Select a single crystal of witherite with dimensions typically in the range of 0.1 to 0.3 mm.

o The crystal should be free of visible defects and exhibit sharp extinction under a polarizing
microscope.

o Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.

o Data Collection:

o

A four-circle diffractometer is commonly employed.

o X-ray Source: Molybdenum (Mo-Ka, A = 0.7107 A) or Copper (Cu-Ka, A = 1.5418 A)
radiation is typically used. For the study by de Villiers (1971), Nb-filtered Mo-Ka radiation
was used.[1]

o Data Collection Strategy: A preliminary set of frames is collected to determine the unit cell
and orientation matrix. Following this, a full sphere or hemisphere of data is collected
using an omega or phi scan strategy, with frame widths typically between 0.3° and 1.0°.

o Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal
vibrations, although ambient temperature data is also common for studying the native
structure.

o Detector: A CCD or CMOS area detector is used to record the diffraction pattern.

o Data Processing and Structure Solution:
o The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.
o Corrections for Lorentz factor, polarization, and absorption are applied.

o The structure is solved using direct methods or Patterson synthesis and subsequently
refined by full-matrix least-squares on F2.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://nvlpubs.nist.gov/nistpubs/jres/69C/jresv69Cn4p275_A1b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The final refinement should yield low residual factors (R-factors) and a chemically
reasonable structure. For witherite, a final R-factor of 0.033 has been reported.[5]

Powder X-ray Diffraction (PXRD) and Rietveld
Refinement

PXRD is a powerful technique for phase identification and for refining crystal structure
information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique
that refines a theoretical model to match the experimental powder diffraction pattern.

Methodology:
e Sample Preparation:

o Grind the barium carbonate sample to a fine powder (typically <10 um) using an agate
mortar and pestle to ensure random orientation of the crystallites.

o The powder is then packed into a sample holder.

» Data Collection:
o Diffractometer: A Bragg-Brentano geometry powder diffractometer is commonly used.
o X-ray Source: Typically Cu-Ka radiation.

o Instrument Settings:

Voltage and Current: e.g., 40 kV and 40 mA.

Scan Range (26): e.g., 10° to 120°.

Step Size: e.g., 0.01° to 0.02°.

Time per Step: e.g., 1 to 10 seconds.

o For high-temperature studies, a furnace attachment is used, and for high-pressure studies,
the sample is loaded into a diamond anvil cell.[8]
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e Rietveld Refinement:
o Software: Programs such as GSAS, FullProf, or TOPAS are commonly used.

o Initial Model: The refinement starts with an initial structural model, including the space
group, approximate lattice parameters, and atomic positions (often taken from a known
isostructural compound or a crystallographic database).

o Refinement Strategy: The refinement proceeds in a stepwise manner, typically in the
following order:

1. Scale factor.
2. Background parameters (often modeled with a polynomial function).
3. Unit cell parameters.

4. Peak profile parameters (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function)
and peak asymmetry.

5. Atomic coordinates.
6. Isotropic or anisotropic displacement parameters.

o Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted
profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (x2 =
(Rwp/Rexp)?), which should approach 1 for an ideal fit.

Visualization of the Crystallographic Analysis
Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of
barium carbonate.
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Workflow for Barium Carbonate Crystal Structure Analysis
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Conclusion

The crystal structure of barium carbonate is well-characterized, with the ambient orthorhombic
witherite phase being the most stable and extensively studied form. High-temperature and
high-pressure studies have revealed a rich polymorphism, providing insights into the material's
behavior under extreme conditions. The structural analysis of these phases is predominantly
carried out using single-crystal and powder X-ray diffraction techniques, with Rietveld
refinement being a crucial tool for analyzing polycrystalline samples. The detailed
crystallographic data and experimental protocols presented in this guide offer a comprehensive
resource for researchers and scientists. For professionals in drug development, this structural
information is vital for understanding the fundamental properties of barium-containing
materials, which can inform assessments of their potential biological interactions and
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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